N-[1-(1-adamantyl)-2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]benzamide
Description
N-[1-(1-adamantyl)-2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]benzamide is a complex organic compound that features a unique structure combining adamantane, thiazole, and benzamide moieties
Properties
IUPAC Name |
N-[1-(1-adamantyl)-2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c26-19(17-4-2-1-3-5-17)24-18(20(27)25-21-23-6-7-28-21)22-11-14-8-15(12-22)10-16(9-14)13-22/h1-7,14-16,18H,8-13H2,(H,24,26)(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCFOEUMGXIFGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)NC4=NC=CS4)NC(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-adamantyl)-2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Adamantyl Intermediate: The adamantane moiety is introduced through a Lewis-acid catalyzed rearrangement of a suitable precursor.
Thiazole Ring Formation: The thiazole ring is synthesized via a cyclization reaction involving a thioamide and an α-haloketone.
Coupling Reaction: The adamantyl and thiazole intermediates are coupled using a condensation reaction with benzoyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-adamantyl)-2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or thiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[1-(1-adamantyl)-2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[1-(1-adamantyl)-2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]benzamide involves its interaction with specific molecular targets. The adamantane moiety enhances lipophilicity, allowing the compound to cross cell membranes easily. The thiazole ring can interact with enzyme active sites or receptor binding pockets, modulating their activity. The benzamide group may contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(1-adamantyl)-2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]acetamide
- N-[1-(1-adamantyl)-2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]propionamide
Uniqueness
N-[1-(1-adamantyl)-2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]benzamide is unique due to the combination of its structural components, which confer distinct physicochemical properties and biological activities. The adamantane moiety provides rigidity and enhances membrane permeability, while the thiazole and benzamide groups offer versatile points for chemical modification and biological interaction.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
